Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a hydroxypropyl group and a dimethylphenoxy moiety, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethylphenol and 2,3-epoxypropyl ether.
Reaction with Piperazine: The 3,5-dimethylphenol is reacted with 2,3-epoxypropyl ether in the presence of a base to form 3-(3,5-dimethylphenoxy)-2-hydroxypropyl ether.
Formation of Piperazine Derivative: The resulting product is then reacted with ethyl piperazine-1-carboxylate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of specific cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-(3,5-dimethylphenoxy)acetylamino)benzoate
- Ethyl 4-(3-(3,5-dimethylphenoxy)propyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl group enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C18H28N2O4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-4-23-18(22)20-7-5-19(6-8-20)12-16(21)13-24-17-10-14(2)9-15(3)11-17/h9-11,16,21H,4-8,12-13H2,1-3H3 |
InChI Key |
BWRWURXDULRAJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC(=CC(=C2)C)C)O |
Origin of Product |
United States |
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